molecular formula C2HClN2 B14646538 Cyanomethanimidoyl chloride CAS No. 52208-42-1

Cyanomethanimidoyl chloride

Cat. No.: B14646538
CAS No.: 52208-42-1
M. Wt: 88.49 g/mol
InChI Key: KXLIWYBZLCVGFN-UHFFFAOYSA-N
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Description

Cyanomethanimidoyl chloride is an organic compound characterized by the presence of a cyano group (–CN) and an imidoyl chloride group (–C(=NH)Cl)

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethanimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with primary amines under controlled conditions. The reaction typically proceeds as follows:

RNH2+ClCNRNC(=NH)Cl+HCl\text{RNH}_2 + \text{ClCN} \rightarrow \text{RNC(=NH)Cl} + \text{HCl} RNH2​+ClCN→RNC(=NH)Cl+HCl

This method requires careful handling of cyanogen chloride due to its toxicity and reactivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Cyanomethanimidoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.

    Hydrolysis: Reacts with water to produce cyanamide and hydrochloric acid.

    Addition Reactions: Can participate in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves reagents like amines or alcohols under mild conditions.

    Hydrolysis: Requires the presence of water or aqueous solutions.

    Addition Reactions: Often carried out in the presence of catalysts or under specific temperature conditions.

Major Products Formed:

    Nucleophilic Substitution: Produces substituted imidoyl compounds.

    Hydrolysis: Yields cyanamide and hydrochloric acid.

    Addition Reactions: Forms addition products depending on the reactants used.

Scientific Research Applications

Cyanomethanimidoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a reagent in molecular biology experiments.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyanomethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Cyanomethanimidoyl chloride can be compared with other similar compounds, such as:

    Cyanogen Chloride: Shares the cyano group but differs in reactivity and applications.

    Imidoyl Chlorides: Similar in structure but may have different substituents affecting their reactivity.

    Cyanamides: Related compounds that also contain the cyano group but differ in their chemical behavior.

Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis.

Properties

CAS No.

52208-42-1

Molecular Formula

C2HClN2

Molecular Weight

88.49 g/mol

IUPAC Name

cyanomethanimidoyl chloride

InChI

InChI=1S/C2HClN2/c3-2(5)1-4/h5H

InChI Key

KXLIWYBZLCVGFN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=N)Cl

Origin of Product

United States

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